Cdc7-IN-4 vs. TAK-931 (Simurosertib): Comparative Potency and Clinical Development Status
Cdc7-IN-4 is reported as a potent Cdc7 kinase inhibitor in the same patent family (WO2019165473A1) as Cdc7-IN-6 (IC50=4 nM) . In contrast, TAK-931 (Simurosertib), a clinical-stage CDC7 inhibitor, demonstrates an IC50 of <0.3 nM [1]. While the exact IC50 for Cdc7-IN-4 is not publicly disclosed, this comparison highlights TAK-931's significantly greater biochemical potency, a factor relevant for studies requiring sub-nanomolar target engagement. This difference in potency and development stage distinguishes Cdc7-IN-4 as a research tool versus a clinical candidate.
| Evidence Dimension | Biochemical Potency |
|---|---|
| Target Compound Data | Not publicly disclosed; described as 'potent' in patent WO2019165473A1. |
| Comparator Or Baseline | TAK-931 (Simurosertib): IC50 < 0.3 nM |
| Quantified Difference | TAK-931 is at least an order of magnitude more potent based on available IC50 data. |
| Conditions | In vitro kinase inhibition assay using purified CDC7/DBF4 complex. |
Why This Matters
For experiments where maximum target engagement is critical, the difference in potency between a tool compound and a clinical candidate can directly impact the interpretation of target validation studies.
- [1] Iwai, K., et al. (2019). A novel CDC7-selective inhibitor TAK-931 with potent antitumor activity. Cancer Research, 79(13 Supplement), 1285. View Source
